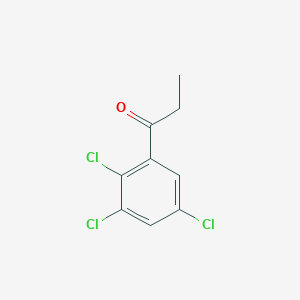
methyl cyclononanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl cyclononanecarboxylate (MCNC) is a cyclic organic compound with a molecular formula of C10H16O2. It is a volatile, colorless liquid that is insoluble in water but soluble in alcohol and other organic solvents. MCNC has a wide range of applications in the scientific research field, including synthesis, biochemical and physiological effects, and lab experiments.
Wirkmechanismus
Methyl cyclononanecarboxylate is a volatile, colorless liquid that is insoluble in water but soluble in alcohol and other organic solvents. Its mechanism of action is based on its ability to form a complex with other molecules, allowing it to act as a catalyst for various chemical reactions. methyl cyclononanecarboxylate is also able to form hydrogen bonds with other molecules, which allows it to act as a solvent for the extraction of compounds.
Biochemical and Physiological Effects
methyl cyclononanecarboxylate has a wide range of biochemical and physiological effects. In biochemistry, methyl cyclononanecarboxylate is used as a reagent for the synthesis of other compounds, such as aminocyclopentanes, cyclic dicarboxylic acids, and cyclic amines. In physiology, methyl cyclononanecarboxylate is used as a substrate for the production of hormones, neurotransmitters, and other biologically active compounds. methyl cyclononanecarboxylate also has the ability to interact with enzymes, receptors, and other proteins, which can affect their activity and function.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl cyclononanecarboxylate has several advantages and limitations for lab experiments. One of the advantages of methyl cyclononanecarboxylate is its low toxicity, which makes it safe to use in lab experiments. Additionally, methyl cyclononanecarboxylate is a volatile liquid, which makes it easy to handle and store. However, methyl cyclononanecarboxylate is insoluble in water and is not very stable, so it must be stored in a tightly sealed container. Furthermore, methyl cyclononanecarboxylate has a low boiling point, which makes it difficult to use in certain applications.
Zukünftige Richtungen
The future of methyl cyclononanecarboxylate lies in its potential applications in biochemistry, physiology, and lab experiments. In biochemistry, methyl cyclononanecarboxylate can be used to synthesize a variety of compounds, such as aminocyclopentanes, cyclic dicarboxylic acids, and cyclic amines. In physiology, methyl cyclononanecarboxylate can be used as a substrate for the production of hormones, neurotransmitters, and other biologically active compounds. In lab experiments, methyl cyclononanecarboxylate can be used as a solvent for the extraction of compounds, as a catalyst for chemical reactions, and as a reagent for the synthesis of other compounds. Additionally, methyl cyclononanecarboxylate can be used to study the biochemical and physiological effects of other compounds.
Synthesemethoden
Methyl cyclononanecarboxylate can be synthesized by a variety of methods, including the cyclization of the corresponding alkyl esters, the reaction of cyclohexanone with ethyl propiolate, and the reaction of cyclohexanone with ethyl propiolate followed by dehydration. The cyclization of alkyl esters is the most common method, which involves the reaction of an alkyl ester with a base such as sodium hydroxide. The reaction of cyclohexanone with ethyl propiolate is a two-step reaction that involves the formation of an intermediate compound, which is then dehydrated to form methyl cyclononanecarboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl cyclononanecarboxylate is used in a variety of scientific research applications, including biochemistry, physiology, and lab experiments. In biochemistry, methyl cyclononanecarboxylate is used as a reagent for the synthesis of other compounds, such as aminocyclopentanes, cyclic dicarboxylic acids, and cyclic amines. In physiology, methyl cyclononanecarboxylate is used as a substrate for the production of hormones, neurotransmitters, and other biologically active compounds. In lab experiments, methyl cyclononanecarboxylate is used as a solvent for the extraction of compounds, as a catalyst for chemical reactions, and as a reagent for the synthesis of other compounds.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of methyl cyclononanecarboxylate can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Cyclononanone", "Methyl chloroformate", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclononanone is reacted with sodium hydride in the presence of methanol to form the sodium salt of cyclononanone.", "Step 2: Methyl chloroformate is added to the reaction mixture to form the corresponding ester.", "Step 3: The resulting ester is hydrolyzed using hydrochloric acid to form the carboxylic acid.", "Step 4: The carboxylic acid is then treated with sodium bicarbonate to form the corresponding salt.", "Step 5: The salt is then treated with methyl iodide to form the methyl ester.", "Step 6: The product is purified by washing with water and drying over sodium chloride." ] } | |
CAS-Nummer |
91213-00-2 |
Produktname |
methyl cyclononanecarboxylate |
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



